Cas no 13141-38-3 (2-(2-Phenylethynyl)aniline)

2-(2-Phenylethynyl)aniline structure
2-(2-Phenylethynyl)aniline structure
Nome del prodotto:2-(2-Phenylethynyl)aniline
Numero CAS:13141-38-3
MF:C14H11N
MW:193.2438
MDL:MFCD00168849
CID:1232560
PubChem ID:1211370

2-(2-Phenylethynyl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine, 2-(phenylethynyl)-
    • 2-(phenylethynyl)aniline
    • 2-(2-phenylethynyl)aniline
    • 2-Phenylethynyl-phenylamine
    • Benzenamine, 2-(2-phenylethynyl)-
    • MLS000544255
    • 2-(2-phenylethynyl)phenylamine
    • BZDTZZOSIAUOBS-UHFFFAOYSA-N
    • HMS3343O05
    • HMS2203D07
    • STK006694
    • CMLD4_000166
    • NE37234
    • Acetylene, 1-(2-aminophenyl)-2-phenyl-
    • SMR000163894
    • AK193571
    • ST51001925
    • Z1318147467
    • SY115556
    • CS-0156580
    • SCHEMBL929235
    • CHEMBL1565578
    • UPCMLD00CC-135
    • F21387
    • AKOS000221756
    • DB-239174
    • EN300-97706
    • NCGC00074310-01
    • MFCD00168849
    • 1-(2-Aminophenyl)-2-phenylethyne
    • Z332376762
    • UPCMLD00CC-135:002
    • AI-034/31406014
    • SDCCGMLS-0091415.P001
    • doi:10.14272/BZDTZZOSIAUOBS-UHFFFAOYSA-N.1
    • DS-10387
    • 13141-38-3
    • 2-(2-Phenylethynyl)benzenamine
    • 10.14272/BZDTZZOSIAUOBS-UHFFFAOYSA-N.1
    • F2167-5395
    • 2-(2-Phenylethynyl)aniline
    • MDL: MFCD00168849
    • Inchi: 1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2
    • Chiave InChI: BZDTZZOSIAUOBS-UHFFFAOYSA-N
    • Sorrisi: N([H])([H])C1=C([H])C([H])=C([H])C([H])=C1C#CC1C([H])=C([H])C([H])=C([H])C=1[H]

Proprietà calcolate

  • Massa esatta: 453.16482
  • Massa monoisotopica: 193.089149355g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 251
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 26

Proprietà sperimentali

  • Punto di ebollizione: 359.7°C at 760 mmHg
  • PSA: 12.36

2-(2-Phenylethynyl)aniline Informazioni sulla sicurezza

  • Dichiarazione di pericolo: H315-H319-H335
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature

2-(2-Phenylethynyl)aniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A101776-10g
2-Phenylethynyl-phenylamine
13141-38-3 95+%
10g
$589.00 2021-07-13
Ambeed
A101776-1g
2-Phenylethynyl-phenylamine
13141-38-3 95%
1g
$50.0 2025-02-25
Ambeed
A101776-5g
2-Phenylethynyl-phenylamine
13141-38-3 95%
5g
$176.0 2025-02-25
eNovation Chemicals LLC
D756889-10g
2-(phenylethynyl)aniline
13141-38-3 95+%
10g
$395 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227220-100mg
2-Phenylethynyl-phenylamine
13141-38-3 98%
100mg
¥73.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227220-250mg
2-Phenylethynyl-phenylamine
13141-38-3 98%
250mg
¥96.00 2024-08-09
Life Chemicals
F2167-5395-5g
2-(2-phenylethynyl)aniline
13141-38-3 95%+
5g
$261.0 2023-09-06
Ambeed
A101776-100mg
2-Phenylethynyl-phenylamine
13141-38-3 95%
100mg
$12.0 2025-02-25
Enamine
EN300-97706-10.0g
2-(2-phenylethynyl)aniline
13141-38-3 95.0%
10.0g
$757.0 2025-03-21
TRC
P400030-50mg
2-Phenylethynyl-Phenylamine
13141-38-3
50mg
$ 95.00 2022-06-03
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:13141-38-3)2-(2-Phenylethynyl)aniline
A922252
Purezza:99%
Quantità:5g
Prezzo ($):234.0